![molecular formula C7H12N4 B3111498 4-Amino-6-dimethylamino-2-methylpyrimidine CAS No. 18260-58-7](/img/structure/B3111498.png)
4-Amino-6-dimethylamino-2-methylpyrimidine
Overview
Description
“4-Amino-6-dimethylamino-2-methylpyrimidine” is a compound with spectra . It belongs to the class of organic compounds known as aralkylamines .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature. For instance, 2-amino-4,6-dimethoxypyrimidine (ADM) was prepared from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and phase transfer catalyst (PTC), with dimethyl carbonate (DMC) instead of conventional toxic reagents . Another synthesis involved reacting organic raw materials of 2-amino-4,6-dimethylpyrimidine (AMP) and trifluoroacetic acid (TF) in a 1:1 molar ratio using methanol as a solvent .Molecular Structure Analysis
The molecular structure of “4-Amino-6-dimethylamino-2-methylpyrimidine” can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, 2-amino-4,6-dimethylpyrimidine can be deprotonated quite easily because the conjugated base is stabilized by resonance and act as a nucleophile attacking aldehyde carbon .Physical And Chemical Properties Analysis
The molecular formula of “4-Amino-6-dimethylamino-2-methylpyrimidine” is C6H9N3 and its molecular weight is 123.1558 . The pKa of 2-amino-4,6-dimethylpyrimidine is 4.8 and it is classified as a weak acid .Scientific Research Applications
- Application : 4-Amino-6-dimethylamino-2-methylpyrimidine has been studied for its second-order hyperpolarizability. It forms organic nonlinear optical single crystals, which can be useful in devices like frequency doublers and modulators .
- Modification : Structural analogs derived from 2-benzylamino-4-(4-iodophenyl)amino-6-methylpyrimidine show changes in their site of biological action. This suggests that modifying the aliphatic-aromatic moiety impacts the compound’s biological properties .
- Deprotonation : Due to resonance stabilization, 2-amino-4,6-dimethylpyrimidine can be easily deprotonated. The resulting conjugate base acts as a nucleophile, attacking aldehyde carbonyls and participating in various reactions .
Nonlinear Optical (NLO) Materials
Biological Activity
Chemical Reactivity
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 4-Amino-6-dimethylamino-2-methylpyrimidine involves its ability to act as a nucleophile. It can be deprotonated quite easily because the conjugated base is stabilized by resonance, allowing it to attack aldehyde carbon . This is essentially an aldol condensation .
Biochemical Pathways
It’s known that similar compounds can influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The compound’s molecular structure suggests that it may have good bioavailability due to its small size and the presence of polar amine groups .
Result of Action
Similar compounds have been known to induce a variety of biological responses, ranging from changes in cell signaling pathways to alterations in gene expression .
Safety and Hazards
Future Directions
While specific future directions for “4-Amino-6-dimethylamino-2-methylpyrimidine” are not available, research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines have been reported . This suggests that there is ongoing interest in the study and application of pyrimidine compounds.
properties
IUPAC Name |
4-N,4-N,2-trimethylpyrimidine-4,6-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-5-9-6(8)4-7(10-5)11(2)3/h4H,1-3H3,(H2,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNVRXQEEAKXSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281318 | |
Record name | N4,N4,2-Trimethyl-4,6-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4,N4,2-trimethylpyrimidine-4,6-diamine | |
CAS RN |
18260-58-7 | |
Record name | N4,N4,2-Trimethyl-4,6-pyrimidinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18260-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N4,N4,2-Trimethyl-4,6-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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